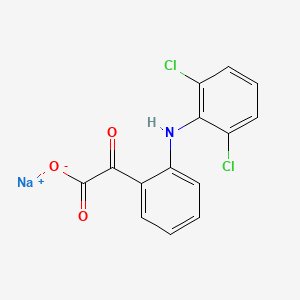
Keto Diclofenac Sodium Salt
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Keto Diclofenac Sodium Salt is a derivative of diclofenac, a nonsteroidal anti-inflammatory drug (NSAID) widely used for its analgesic, anti-inflammatory, and antipyretic properties. Diclofenac is commonly used to treat pain and inflammation associated with conditions such as osteoarthritis, rheumatoid arthritis, and ankylosing spondylitis . The sodium salt form of diclofenac enhances its solubility and bioavailability, making it more effective for oral administration .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Keto Diclofenac Sodium Salt typically involves the reaction of diclofenac with sodium hydroxide. The process begins with the preparation of diclofenac by reacting 2,6-dichloroaniline with chloroacetic acid to form 2-(2,6-dichlorophenylamino)phenylacetic acid. This intermediate is then reacted with sodium hydroxide to form the sodium salt .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pH, and reaction time. The final product is typically purified through crystallization and filtration to ensure its quality and consistency .
化学反应分析
Types of Reactions
Keto Diclofenac Sodium Salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form hydroxylated derivatives.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophilic substitution reactions often use reagents like nitric acid and sulfuric acid.
Major Products
Oxidation: Hydroxylated derivatives of diclofenac.
Reduction: Hydroxylated forms of diclofenac.
Substitution: Various substituted derivatives depending on the reagents used.
科学研究应用
Keto Diclofenac Sodium Salt has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying the reactivity of NSAIDs and their derivatives.
Biology: Investigated for its effects on cellular processes and signaling pathways.
Medicine: Studied for its therapeutic potential in treating inflammatory diseases and pain management.
Industry: Utilized in the development of pharmaceutical formulations and drug delivery systems
作用机制
Keto Diclofenac Sodium Salt exerts its effects by inhibiting the cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2. These enzymes are responsible for the conversion of arachidonic acid to prostaglandins, which are mediators of inflammation, pain, and fever. By inhibiting COX enzymes, this compound reduces the production of prostaglandins, thereby alleviating inflammation and pain .
相似化合物的比较
Similar Compounds
Diclofenac Potassium Salt: Another salt form of diclofenac with faster absorption and onset of action compared to the sodium salt.
Ketoprofen: A similar NSAID with comparable anti-inflammatory and analgesic properties.
Ibuprofen: Another widely used NSAID with similar mechanisms of action.
Uniqueness
Keto Diclofenac Sodium Salt is unique due to its enhanced solubility and bioavailability, making it more effective for oral administration. Its specific inhibition of COX-2 over COX-1 also contributes to its reduced gastrointestinal side effects compared to other NSAIDs .
属性
分子式 |
C14H8Cl2NNaO3 |
|---|---|
分子量 |
332.1 g/mol |
IUPAC 名称 |
sodium;2-[2-(2,6-dichloroanilino)phenyl]-2-oxoacetate |
InChI |
InChI=1S/C14H9Cl2NO3.Na/c15-9-5-3-6-10(16)12(9)17-11-7-2-1-4-8(11)13(18)14(19)20;/h1-7,17H,(H,19,20);/q;+1/p-1 |
InChI 键 |
SLKWORWIFRJWLC-UHFFFAOYSA-M |
规范 SMILES |
C1=CC=C(C(=C1)C(=O)C(=O)[O-])NC2=C(C=CC=C2Cl)Cl.[Na+] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-chloro-N-(diethylsulfamoyl)-4-fluoro-5-[3-methyl-2,6-dioxo-4-(trifluoromethyl)-1,2,3,6-tetrahydropyrimidin-1-yl]benzamide](/img/structure/B13419114.png)
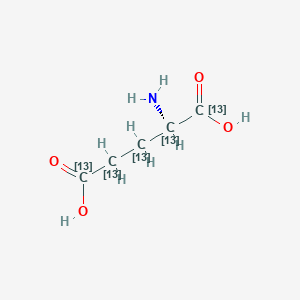
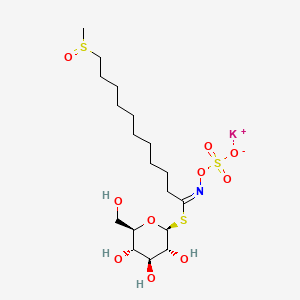
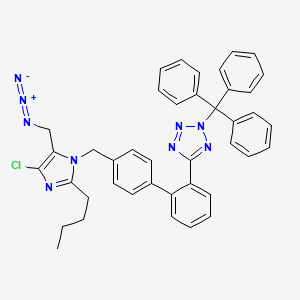
![(3S,3aR,4R,4aS,8aR,9aS)-3-methyl-4-[(E)-2-[(2R,6S)-6-methylpiperidin-2-yl]ethenyl]-3a,4,4a,5,6,7,8,8a,9,9a-decahydro-3H-benzo[f][2]benzofuran-1-one](/img/structure/B13419141.png)
![2-Propenoic acid, 2-[ethyl[(pentadecafluoroheptyl)sulfonyl]amino]ethyl ester](/img/structure/B13419144.png)

![(2S)-2-[[4-[(2-amino-4a-hydroxy-5-methyl-4-oxo-6,7,8,8a-tetrahydro-3H-pteridin-6-yl)methylamino]benzoyl]amino]pentanedioic acid](/img/structure/B13419147.png)
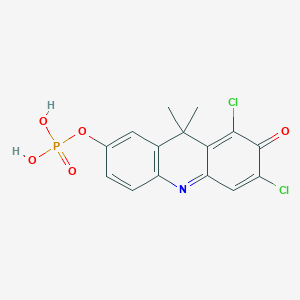
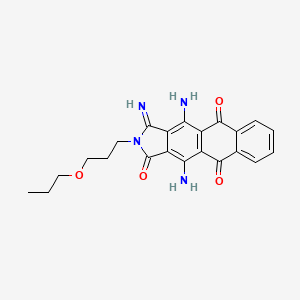
![1-([1,1'-Biphenyl]-4-ylmethyl)azocane](/img/structure/B13419181.png)
![Benzenesulfonic acid, 2-[[2-amino-8-hydroxy-6-[(methylphenylamino)sulfonyl]-1-naphthalenyl]azo]-5-[(chloroacetyl)amino]-, monosodium salt](/img/structure/B13419184.png)
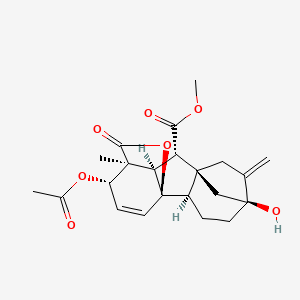
![disodium;2-[[(4R)-4-[(3R,5R,8R,9S,10S,12S,13R,14S,17R)-12-hydroxy-10,13-dimethyl-3-sulfonatooxy-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]acetate](/img/structure/B13419202.png)
